molecular formula C13H17BrClNO2 B3137123 4-(3-(4-Bromo-2-chlorophenoxy)propyl)morpholine CAS No. 433946-01-1

4-(3-(4-Bromo-2-chlorophenoxy)propyl)morpholine

Cat. No.: B3137123
CAS No.: 433946-01-1
M. Wt: 334.63 g/mol
InChI Key: WRBAMCNZONKTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(4-Bromo-2-chlorophenoxy)propyl)morpholine (CAS: 433946-01-1) is a morpholine derivative with the molecular formula C₁₃H₁₇BrClNO₂ and a molecular weight of 334.65 g/mol . Its structure features a morpholine ring connected via a three-carbon propyl linker to a 4-bromo-2-chlorophenoxy group. This substitution pattern introduces significant steric and electronic effects, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-[3-(4-bromo-2-chlorophenoxy)propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClNO2/c14-11-2-3-13(12(15)10-11)18-7-1-4-16-5-8-17-9-6-16/h2-3,10H,1,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBAMCNZONKTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Bromo-2-chlorophenoxy)propyl)morpholine typically involves the reaction of 4-bromo-2-chlorophenol with 3-chloropropylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Bromo-2-chlorophenoxy)propyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced forms .

Scientific Research Applications

4-(3-(4-Bromo-2-chlorophenoxy)propyl)morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-(4-Bromo-2-chlorophenoxy)propyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Morpholine-Based Derivatives

Fomocaine (4-[3-(4-Phenoxymethylphenyl)propyl]morpholine)
  • Structure: Substituted with a phenoxymethylphenyl group instead of bromo-chlorophenoxy.
  • Key Differences :
    • Electronic Effects : Fomocaine lacks electron-withdrawing halogens, reducing its polarity compared to the target compound.
    • Application : Fomocaine is a topical local anesthetic with low toxicity, whereas the bromo-chloro substitution in the target compound may favor applications in enzyme inhibition or receptor antagonism .
4-(3-((6-Bromoquinolin-2-yl)oxy)propyl)morpholine
  • Structure: Features a quinoline core instead of a substituted phenoxy group.
  • Bioactivity: Quinoline derivatives often exhibit antimalarial or anticancer activity, suggesting divergent therapeutic applications .
Pramoxine (4-[3-(4-Butoxyphenoxy)propyl]morpholine Hydrochloride)
  • Structure: Contains a butoxy group on the phenoxy ring.
  • Key Differences :
    • Lipophilicity : The butoxy group increases lipophilicity, enhancing membrane permeability compared to the bromo-chloro substituents.
    • Application : Pramoxine is a local anesthetic, while the target compound’s halogens may enable halogen bonding in enzyme inhibition .

Piperazine-Based Analogues (HBK Series)

The HBK series (e.g., HBK16: 1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride) replaces the morpholine ring with a piperazine core.

  • Key Differences :
    • Basicity : Piperazine (two amine groups) is more basic than morpholine (one amine, one ether), affecting solubility and protonation states at physiological pH.
    • Substituent Effects : The 2-methoxyphenyl group in HBK16 introduces electron-donating effects, contrasting with the electron-withdrawing bromo-chloro substituents in the target compound .

Boron-Containing Derivatives

4-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)morpholine Hydrochloride
  • Structure : Incorporates a dioxaborolane ring.
  • Key Differences :
    • Reactivity : The boron group enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound.
    • Applications : Boron-containing compounds are used in PET imaging and targeted therapies, expanding utility beyond halogenated analogues .

Fungicidal Derivatives

Fenpropimorph (cis-2,6-Dimethyl-4-{2-methyl-3-[4-(2-methyl-2-propanyl)phenyl]propyl}morpholine)
  • Structure : Bulky dimethyl and isopropyl groups on the aromatic ring.
  • Key Differences: Steric Effects: The branched substituents hinder rotation, reducing conformational flexibility compared to the linear propyl linker in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Primary Application Reference
4-(3-(4-Bromo-2-chlorophenoxy)propyl)morpholine Morpholine 4-Bromo-2-chlorophenoxy 334.65 Research (enzyme inhibition)
Fomocaine Morpholine 4-Phenoxymethylphenyl 313.44 Local anesthetic
HBK16 (Piperazine analogue) Piperazine 2-Chloro-5-methylphenoxy 437.34 CNS modulation
4-(3-((6-Bromoquinolin-2-yl)oxy)propyl)morpholine Morpholine 6-Bromoquinoline 407.29 Anticancer research
Pramoxine Hydrochloride Morpholine 4-Butoxyphenoxy 329.87 Local anesthetic

Research Findings and Mechanistic Insights

  • Bioactivity Trends : Piperazine derivatives (HBK series) show higher affinity for serotonin/dopamine receptors, while morpholine derivatives (e.g., pramoxine) prioritize local anesthetic activity due to lipophilicity .
  • Boron Utility : The dioxaborolane derivative’s boron group enables covalent interactions with biomolecules, a mechanism absent in halogenated morpholines .

Biological Activity

4-(3-(4-Bromo-2-chlorophenoxy)propyl)morpholine is a morpholine derivative that has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound is characterized by the presence of a bromo and chloro substituent on the phenoxy group, which may influence its pharmacological properties. Understanding its biological activity is essential for exploring its applications in drug development.

Chemical Structure

The structure of this compound can be represented as follows:

C13H15BrClNO\text{C}_{13}\text{H}_{15}\text{BrClN}O

This structure comprises a morpholine ring, a propyl chain, and a phenoxy group substituted with bromine and chlorine.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The specific activities of this compound are summarized below.

Anticancer Activity

Several studies have highlighted the potential anticancer effects of morpholine derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines.

  • Case Study : A recent study evaluated the cytotoxic effects of morpholine derivatives on HeLa and MCF-7 cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
Compound AHeLa7.01
Compound BMCF-78.55

Antibacterial Activity

The antibacterial properties of morpholine derivatives have also been investigated. In a synthesis and evaluation study, new morpholine derivatives were screened for their antibacterial activity against common pathogens.

  • Research Findings : The synthesized compounds displayed varying degrees of antibacterial activity, with some showing effectiveness against Gram-positive and Gram-negative bacteria .
CompoundBacteria TestedActivity
Compound CE. coliActive
Compound DS. aureusActive

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Morpholine derivatives are known to interfere with cellular processes such as:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(4-Bromo-2-chlorophenoxy)propyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(3-(4-Bromo-2-chlorophenoxy)propyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.